N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzofuran moiety, a hydroxypropyl group, and a fluorophenoxyacetamide group, which together contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate halohydrin and a base.
Attachment of Fluorophenoxyacetamide Group: The final step involves the coupling of the fluorophenoxyacetamide group to the hydroxypropyl-benzofuran intermediate through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NaOH, KOH, various nucleophiles
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted benzofuran derivatives
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bromomethyl methyl ether
- (3-Chloropropyl)trimethoxysilane
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide stands out due to its unique combination of a benzofuran ring, hydroxypropyl group, and fluorophenoxyacetamide moiety. This structural uniqueness imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-19(23,17-10-13-6-2-4-8-15(13)25-17)12-21-18(22)11-24-16-9-5-3-7-14(16)20/h2-10,23H,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPCPBJPDFJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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